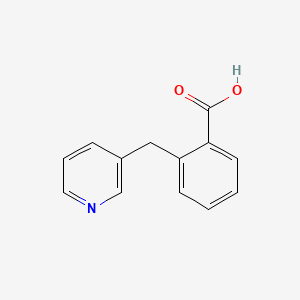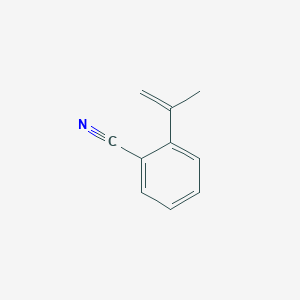
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is a complex organic compound with the molecular formula C7H10K4O18S4. It is a derivative of glucopyranoside, where the hydroxyl groups are replaced by sulfate groups, and potassium ions are present to balance the charge. This compound is primarily used in proteomics research and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves the sulfation of methyl α-D-glucopyranoside. The reaction typically requires sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure complete sulfation of the hydroxyl groups. The product is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Methyl α-D-glucopyranoside and partially reduced derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Used in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves its interaction with specific molecular targets. The sulfate groups enable the compound to form strong ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl α-D-glucopyranoside: The parent compound without sulfate groups.
Methyl α-D-glucopyranoside 2,3,4-trisulfate potassium salt: A similar compound with one less sulfate group.
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate sodium salt: The sodium salt variant of the compound.
Uniqueness
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is unique due to its high degree of sulfation, which imparts distinct chemical properties and reactivity. The presence of potassium ions also influences its solubility and interaction with other molecules, making it particularly useful in specific research applications .
Propiedades
Fórmula molecular |
C7H10K4O18S4 |
|---|---|
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
tetrapotassium;[2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4 |
Clave InChI |
HZPXCLIBFFIKEA-UHFFFAOYSA-J |
SMILES canónico |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)

![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)



![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)


![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)


![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
